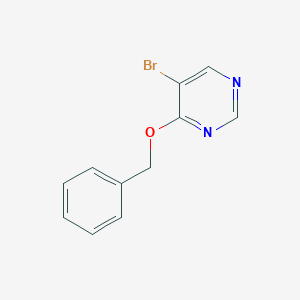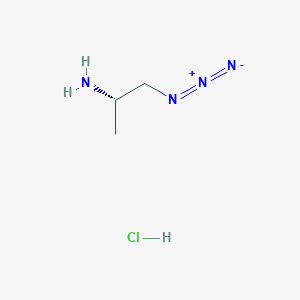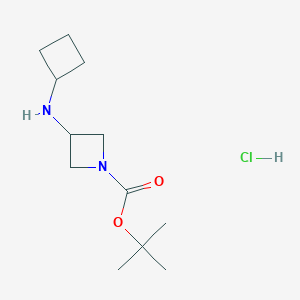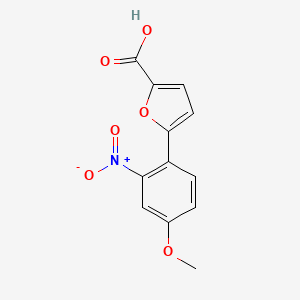
Acide 5-(4-méthoxy-2-nitrophényl)furan-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan-2-carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group
Applications De Recherche Scientifique
5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: The compound can be used as a ligand in the synthesis of luminescent coordination polymers.
Biological Studies: It serves as a model compound for studying the interactions of nitroaromatic compounds with biological systems.
Mécanisme D'action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species
Mode of Action
It’s synthesized via the knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. This suggests that it might interact with its targets through the formation of a carbon-carbon double bond between the aldehyde and carboxylic acid groups.
Biochemical Pathways
Compounds with similar structures have been found to interfere with the siderophore-mediated acquisition of iron in mycobacterium tuberculosis . This suggests that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid might also affect similar biochemical pathways.
Result of Action
Similar compounds have shown potential therapeutic effects against mycobacterial species by targeting iron acquisition . This suggests that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-(4-Amino-2-methoxyphenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methoxy group.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with similar biological activity.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSWVBMFBYVEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
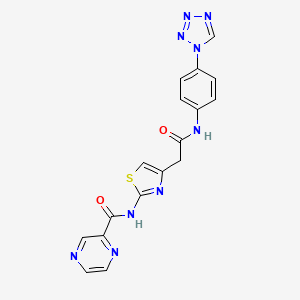
![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)
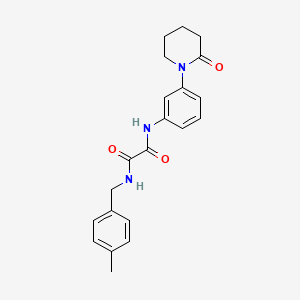
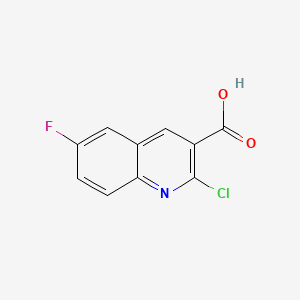
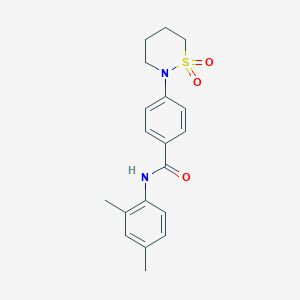
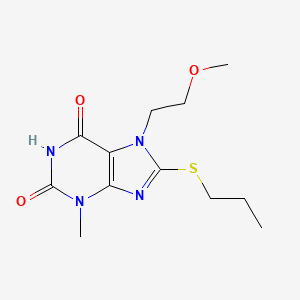
![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2401486.png)
